molecular formula C13H11N5S B2685249 2-pyridinyl [5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl sulfide CAS No. 338405-73-5

2-pyridinyl [5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl sulfide

Cat. No. B2685249
CAS RN: 338405-73-5
M. Wt: 269.33
InChI Key: ZNLDHXUXOGUGHS-UHFFFAOYSA-N
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Description

The compound “2-pyridinyl [5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl sulfide” is a complex organic molecule that contains several functional groups including pyridinyl, triazolyl, and a sulfide group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For example, the pyridinyl and triazolyl groups might participate in electrophilic substitution reactions. The sulfide group could potentially undergo oxidation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, it might have a high melting point due to the presence of the aromatic rings. The sulfide group might make the compound polar and therefore soluble in polar solvents .

Scientific Research Applications

Electrochemical Studies

The polarographic analysis of alkyl sulfoxides and sulfides, including compounds structurally similar to "2-pyridinyl [5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl sulfide," has revealed insights into their electrochemical behavior. These compounds undergo irreversible reduction in aqueous ethanol, highlighting their potential in electrochemical applications and synthesis processes (Johansson & Wendsjö, 1983).

Drug Delivery Systems

Innovations in drug delivery systems have utilized the encapsulation of lipophilic derivatives within water-soluble metal cages. Such systems, incorporating pyridine and triazole units, demonstrate increased cytotoxicity against cancer cells, suggesting a promising approach for targeted cancer therapies (Mattsson et al., 2010).

Synthetic Methodologies

The development of synthetic methodologies for creating complex molecules is crucial for pharmaceutical and material science. Studies have explored the synthesis and green metric evaluation of compounds containing the pyridine moiety, offering insights into more sustainable and efficient chemical synthesis processes (Gilbile et al., 2017).

Material Science Applications

Research into high refractive polyimides containing pyridine and sulfur units has unveiled materials with exceptional optical properties. These materials show promise for applications in optics and electronics, where high refractive indices and low birefringence are desirable (Guan et al., 2017).

Catalysis

Catalytic applications of pyridine and triazole derivatives include the electrochemical reduction of CO2, showcasing the potential of these compounds in environmental remediation and sustainable chemistry practices (Nganga et al., 2017).

Future Directions

The future research directions for this compound could include exploring its potential applications in various fields such as medicinal chemistry, materials science, and chemical synthesis. Further studies could also focus on optimizing its synthesis process and investigating its physical and chemical properties in more detail .

properties

IUPAC Name

2-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methylsulfanyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5S/c1-2-6-15-12(3-1)19-9-11-16-13(18-17-11)10-4-7-14-8-5-10/h1-8H,9H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLDHXUXOGUGHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SCC2=NC(=NN2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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